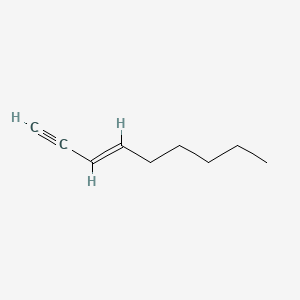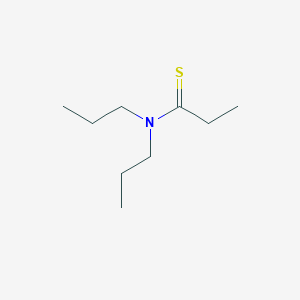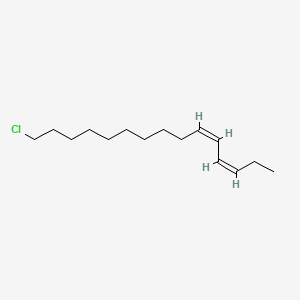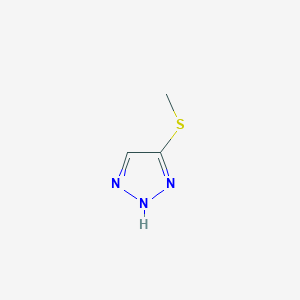
1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) is a chemical compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers with two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common synthetic routes may include:
Cyclization of diols: Using ethylene glycol derivatives and benzyl alcohol under acidic conditions.
Oxidative cyclization: Employing oxidizing agents to form the dioxolane ring from suitable precursors.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using oxidizing agents.
Reduction: Reduction of the dioxolane ring to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions at the phenylmethyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) involves its interaction with specific molecular targets. This may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-4-one derivatives: Other compounds with similar dioxolane structures.
Benzyl derivatives: Compounds with benzyl groups attached to various functional groups.
Uniqueness
1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
For precise and detailed information, consulting scientific literature and specialized databases is recommended.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(5S)-5-benzyl-2-ethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C12H14O3/c1-2-11-14-10(12(13)15-11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11?/m0/s1 |
InChI Key |
VTSBVBHHINNHCA-VUWPPUDQSA-N |
Isomeric SMILES |
CCC1O[C@H](C(=O)O1)CC2=CC=CC=C2 |
Canonical SMILES |
CCC1OC(C(=O)O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)
![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)



![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)
